![molecular formula C21H16N4O2 B2782744 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1797679-91-4](/img/structure/B2782744.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Synthesis Analysis
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives has been obtained in a multi-step reaction . The process starts with 5-Amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base (sodium ethanolate) to obtain dihydroxy-heterocycle .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include tunable photophysical properties . The properties and stability found in compounds with similar structures are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用
Synthesis and Biological Activities
Antitumor and Antimicrobial Applications : Novel derivatives of pyrazolopyrimidines have been synthesized, showing potential antitumor and antimicrobial activities. These compounds, including N-arylpyrazole-containing enaminones, have been explored for their cytotoxic effects against cancer cell lines, such as human breast and liver carcinoma cells, and for their antimicrobial efficacy. The synthesis routes often involve reactions with active methylene compounds or aliphatic amines, leading to a variety of biologically active molecules (Riyadh, 2011).
Anti-5-Lipoxygenase Agents : A series of pyrazolopyrimidines derivatives has been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, indicating the utility of these compounds in treating conditions associated with inflammation and cancer (Rahmouni et al., 2016).
Antiviral Activities : Some derivatives of pyrazolopyrimidines have shown significant antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1. The synthesis of these compounds involves the condensation of aminopyrazoles with various reagents, highlighting their potential in developing new antiviral drugs (Saxena et al., 1990).
Inhibition of Phosphodiesterase 1 : Derivatives of pyrazolopyrimidines have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The development of these inhibitors involves systematic optimizations to achieve the desired inhibitory potency and selectivity (Li et al., 2016).
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been identified as strategic compounds for optical applications . They are used as fluorophores, crucial tools for studying the dynamics of intracellular processes .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting the optical properties of the system.
Biochemical Pathways
As a fluorophore, it likely interacts with various biochemical pathways involved in intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
As a fluorophore, it likely affects the optical properties of the system, enabling the study of the dynamics of intracellular processes .
Action Environment
The compound’s optical properties, such as absorption and emission behaviors, might be influenced by environmental factors such as light, temperature, and ph .
特性
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-13-10-19-22-11-14(12-25(19)24-13)23-21(26)20-15-6-2-4-8-17(15)27-18-9-5-3-7-16(18)20/h2-12,20H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZBLWRXJSZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)
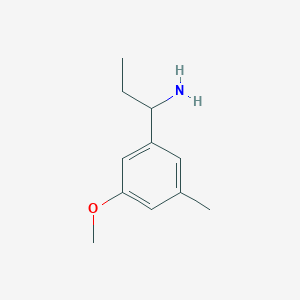

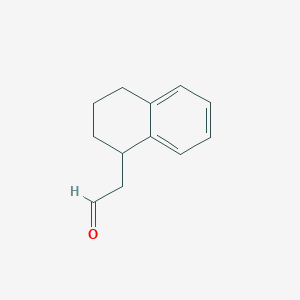
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2782668.png)
![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)
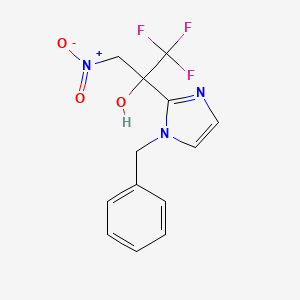

![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate](/img/structure/B2782674.png)
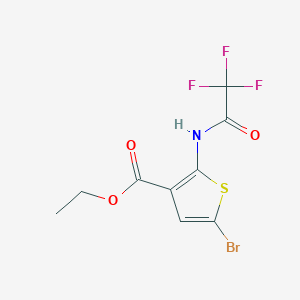
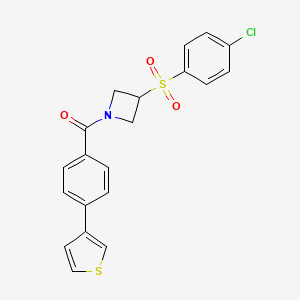
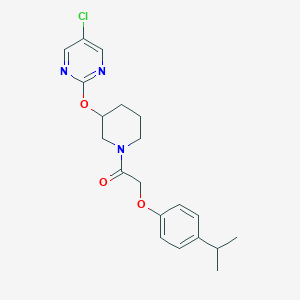
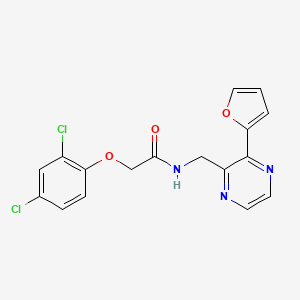
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)